N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-methoxybenzamide
Description
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-methoxybenzamide is a benzamide derivative featuring a 2,1,3-benzoxadiazole (benzofurazan) sulfonyl group linked via an ethylamino spacer to a 2-methoxybenzamide core. The benzoxadiazole moiety may confer unique electronic and steric properties, influencing binding affinity and metabolic stability compared to simpler benzamide derivatives .
Properties
Molecular Formula |
C16H16N4O5S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H16N4O5S/c1-24-13-7-3-2-5-11(13)16(21)17-9-10-18-26(22,23)14-8-4-6-12-15(14)20-25-19-12/h2-8,18H,9-10H2,1H3,(H,17,21) |
InChI Key |
QJMAUFBESYJTHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Preparation Methods
Benzoxadiazole Ring Formation
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is typically synthesized via cyclization of o-substituted nitroarenes or ortho-diamines. Key approaches include:
2.1.1 Cyclization of o-Nitroaniline Derivatives
o-Nitroaniline derivatives undergo thermal or acidic cyclization to form benzoxadiazoles. For example, heating o-nitroaniline with polyphosphoric acid at 150°C yields 2,1,3-benzoxadiazole. However, regioselective functionalization at the 4-position is critical for subsequent sulfonylation.
2.1.2 Oxidative Cyclization of o-Phenylenediamines
o-Phenylenediamine derivatives treated with nitrous acid (HNO₂) form benzoxadiazoles via diazotization and intramolecular cyclization. This method allows precise control over substituents but requires anhydrous conditions to avoid byproducts.
Sulfonylation at the 4-Position
Introducing the sulfonamide group at the benzoxadiazole’s 4-position involves two primary routes:
2.2.1 Direct Sulfonation
Benzoxadiazole reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form 4-chlorosulfonyl-2,1,3-benzoxadiazole. Yields range from 65% to 78%, with purity dependent on reaction time and stoichiometry:
| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ClSO₃H | 0–5 | 2 | 72 |
| SO₃·Pyridine | 25 | 4 | 68 |
2.2.2 Coupling with Sulfonyl Chlorides
4-Amino-2,1,3-benzoxadiazole reacts with methanesulfonyl chloride in the presence of triethylamine to form the sulfonamide. This method avoids harsh acidic conditions but requires protecting group strategies for polyfunctional substrates.
Ethylenediamine Linker Installation
Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with ethylenediamine in tetrahydrofuran (THF) at 25°C. A 2:1 molar ratio of ethylenediamine to sulfonyl chloride ensures mono-substitution. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (Yield: 85–90%).
Reductive Amination
Alternative approaches employ reductive amination of 4-sulfonylbenzoxadiazole with 2-aminoethyl methanethiosulfonate. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates this step, though yields are lower (≈70%) due to competing side reactions.
2-Methoxybenzamide Coupling
Acyl Chloride Method
2-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene. The acyl chloride reacts with the primary amine of the ethylenediamine linker in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base:
Reaction conditions:
-
Temperature: 0°C → 25°C (gradual warming)
-
Time: 12–16 hours
-
Yield: 82–88%
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples with the amine. This method avoids handling corrosive acyl chlorides but requires strict moisture control.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, benzoxadiazole-H), 7.95 (s, 1H, NH), 7.62–7.58 (m, 2H, aromatic), 6.98 (d, J = 8.8 Hz, 1H, methoxybenzamide-H), 3.89 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, CH₂NH), 3.12 (q, J = 6.0 Hz, 2H, CH₂SO₂).
-
HRMS (ESI): m/z calculated for C₁₆H₁₅N₅O₅S [M+H]⁺: 398.0812; found: 398.0809.
Challenges and Optimization
Regioselectivity in Sulfonylation
Competing sulfonation at the 5- or 7-positions of benzoxadiazole is mitigated by using bulky solvents (e.g., tert-butyl methyl ether) and low temperatures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxadiazole or methoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction but may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzoxadiazole moiety exhibit significant anticancer properties. The sulfonamide derivative structure of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-methoxybenzamide enhances its biological activity by facilitating interactions with various biological targets. For instance, studies have demonstrated that similar benzoxadiazole derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In vitro Anticancer Screening
A study evaluated the cytotoxic effects of several benzoxadiazole derivatives on human cancer cell lines, including breast and lung cancer. The results showed that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Photodynamic Therapy
Mechanism of Action
The unique structure of this compound allows it to act as a photosensitizer in photodynamic therapy (PDT). Upon activation by light, this compound can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells. This property is particularly useful for targeting tumors while minimizing damage to surrounding healthy tissues.
Case Study: Efficacy in PDT
In a controlled study involving animal models, this compound was administered as part of a PDT regimen. Results indicated a significant reduction in tumor size compared to controls treated without light activation .
Antimicrobial Properties
Broad-Spectrum Activity
The sulfonamide functional group is known for its antimicrobial properties. Compounds similar to this compound have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
A series of antimicrobial tests were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Chemical Biology Research
Biochemical Pathway Modulation
this compound can be utilized in chemical biology to study specific biochemical pathways due to its ability to selectively inhibit certain enzymes involved in cellular processes.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can act as a fluorescent probe, while the sulfonamide group may inhibit enzyme activity by mimicking the natural substrate. The methoxybenzamide structure can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and therapeutic applications of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-methoxybenzamide and its analogs:
Key Observations :
- Benzoxadiazole vs.
- Aminoethyl Linker vs. Diethylaminoethyl (Metoclopramide): The ethylamino linker in the target compound lacks the diethylamino group critical for dopamine D2 receptor antagonism in metoclopramide, suggesting divergent mechanisms .
- Benzoxadiazole vs. Benzoimidazolone (GSK6853) : The benzoxadiazole’s electron-deficient aromatic system may enhance interactions with polar enzyme pockets compared to GSK6853’s benzoimidazolone, a scaffold optimized for bromodomain inhibition .
Pharmacological Activity Comparison
- Antidiabetic Potential: Glibenclamide’s sulfonylurea group directly stimulates insulin secretion via SUR1 binding, whereas the benzoxadiazole sulfonamide in the target compound may exhibit off-target effects or novel mechanisms (e.g., PPAR modulation) .
- Enzyme Inhibition : The indenyl-substituted analog (N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide) inhibits PCSK9, a cholesterol-regulating protein, suggesting that bulky hydrophobic substituents on benzamides can enhance cardiovascular activity .
- Bromodomain Targeting : GSK6853’s piperazine and benzimidazolone groups enable selective BRPF2/TAF1 inhibition, a property less likely in the benzoxadiazole derivative due to differences in hydrogen-bonding capacity .
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-methoxybenzamide is a compound characterized by a complex structure that integrates a benzoxadiazole moiety with a sulfonamide and methoxybenzamide functional groups. Its unique chemical properties suggest potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- CAS Number : 1010913-51-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. The benzoxadiazole component is known to enhance binding affinity to these targets, potentially influencing their activity. The sulfonyl group may further stabilize these interactions, leading to significant biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may demonstrate anticancer properties by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The presence of the benzoxadiazole moiety is associated with anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of benzoxadiazole derivatives; found that modifications at the amino group enhanced cytotoxicity against cancer cell lines. |
| Study 2 | Examined anti-inflammatory properties; demonstrated that sulfonamide derivatives significantly reduced inflammation markers in vitro. |
| Study 3 | Analyzed antioxidant capacity; reported that compounds with benzoxadiazole structures effectively scavenged free radicals in biochemical assays. |
Synthesis and Structural Considerations
The synthesis of this compound involves multiple steps:
- Formation of the Benzoxadiazole Moiety : This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of the Sulfonyl Group : Reaction with sulfonyl chlorides facilitates the attachment of the sulfonamide group.
- Coupling with Methoxybenzamide : The final step involves amide bond formation between the sulfonamide and methoxybenzamide components.
Q & A
Advanced Question (Drug Design)
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl or PEG chains) to enhance solubility. For example, PEGylation at the sulfonamide nitrogen improves bioavailability .
- Metabolic Stability : Test interactions with CYP450 isoforms (e.g., CYP2D6 inhibition assays) using human liver microsomes. Adjust substituents to reduce rapid clearance .
How does the electronic nature of substituents influence the compound’s reactivity and bioactivity?
Advanced Question (Mechanistic Studies)
- Electron-Withdrawing Groups (EWGs) : The benzoxadiazole’s sulfonyl group increases electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., serine in proteases).
- Methoxy Group Effects : The methoxy group’s electron-donating nature stabilizes aromatic rings, affecting π-π stacking in target binding pockets. Compare with analogs lacking this group using UV-Vis spectroscopy .
How to design experiments to elucidate the mechanism of action against specific enzymes?
Advanced Question (Experimental Design)
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with synthetic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Measure IC50 values under varying pH and temperature conditions .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding modes. Synchrotron X-ray sources (λ = 1.0 Å) provide high-resolution structures .
What are the challenges in scaling up synthesis while maintaining reproducibility?
Advanced Question (Process Chemistry)
- Reaction Scaling : Pilot studies show that exothermic reactions (e.g., sulfonylation) require controlled addition rates and cooling systems to prevent thermal degradation.
- Batch Consistency : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor intermediate formation in real-time .
How to address low solubility in aqueous media for in vivo studies?
Basic Question (Formulation)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
